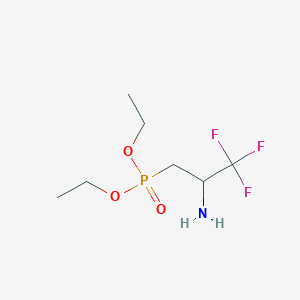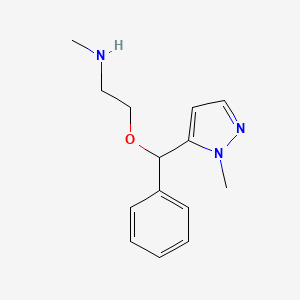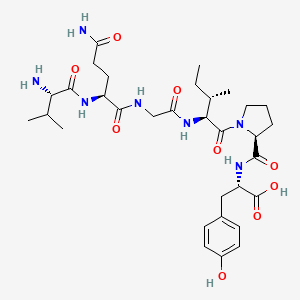
N-Decyl-N-methyl-4-nitrosoaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Decyl-N-methyl-4-nitrosoaniline: is an organic compound characterized by the presence of a nitroso group (-NO) attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Decyl-N-methyl-4-nitrosoaniline typically involves the nitrosation of N-Decyl-N-methylaniline. This process can be carried out using nitrosating agents such as tert-butyl nitrite under solvent-free conditions . The reaction is generally conducted at room temperature, providing high yields of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-Decyl-N-methyl-4-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitroso group can yield amino derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur due to the presence of the nitroso group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
N-Decyl-N-methyl-4-nitrosoaniline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Industry: The compound is utilized in the production of dyes, antioxidants, and polymer stabilizers.
Mecanismo De Acción
The mechanism of action of N-Decyl-N-methyl-4-nitrosoaniline involves its interaction with molecular targets through the nitroso group. This group can participate in redox reactions, leading to the formation of reactive intermediates that interact with cellular components. The compound’s effects are mediated through pathways involving oxidative stress and electrophilic aromatic substitution .
Comparación Con Compuestos Similares
- N-Methyl-4-nitrosoaniline
- N,N-Dimethyl-4-nitrosoaniline
- N-Ethyl-4-nitrosoaniline
Comparison: N-Decyl-N-methyl-4-nitrosoaniline is unique due to the presence of a decyl group, which imparts distinct hydrophobic properties. This differentiates it from other similar compounds that may have shorter alkyl chains or different substituents.
Propiedades
Número CAS |
185221-74-3 |
|---|---|
Fórmula molecular |
C17H28N2O |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
N-decyl-N-methyl-4-nitrosoaniline |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-6-7-8-9-10-15-19(2)17-13-11-16(18-20)12-14-17/h11-14H,3-10,15H2,1-2H3 |
Clave InChI |
LPPYHYDVDGKEJT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN(C)C1=CC=C(C=C1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



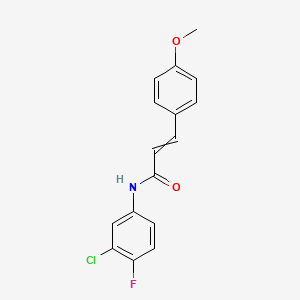

acetic acid](/img/structure/B14253421.png)
![2-Chloro-2H,4H-naphtho[1,2-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14253428.png)
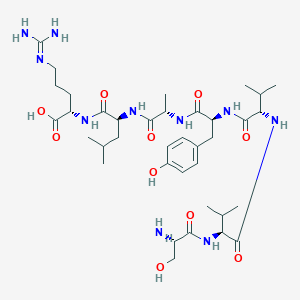
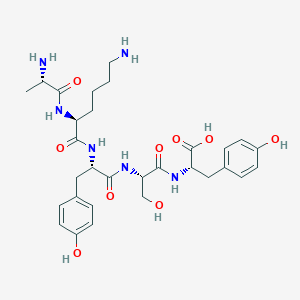
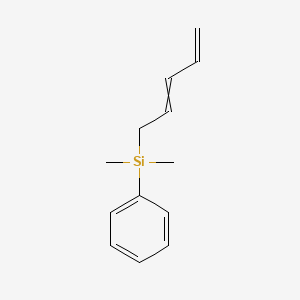
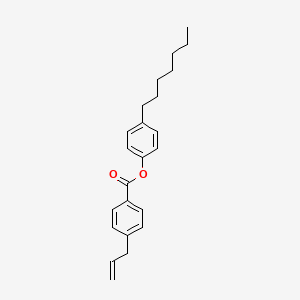
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-6-methylphenol](/img/structure/B14253448.png)

